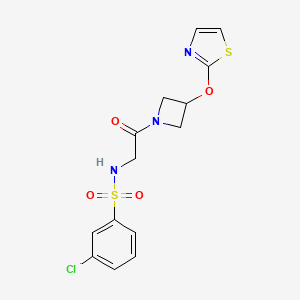

3-chloro-N-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)benzenesulfonamide

Description

This compound features a 3-chlorobenzenesulfonamide core linked via an ethyl carbonyl group to an azetidine ring substituted with a thiazol-2-yloxy moiety. Its structure combines sulfonamide bioactivity with the conformational rigidity of azetidine and the heterocyclic thiazole, making it a candidate for diverse therapeutic applications.

Properties

IUPAC Name |

3-chloro-N-[2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O4S2/c15-10-2-1-3-12(6-10)24(20,21)17-7-13(19)18-8-11(9-18)22-14-16-4-5-23-14/h1-6,11,17H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIJTEGDHWEHAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CNS(=O)(=O)C2=CC(=CC=C2)Cl)OC3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-chloro-N-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Synthesis of the azetidine ring: Azetidines can be synthesized via cyclization reactions involving β-amino alcohols or β-amino acids.

Coupling reactions: The thiazole and azetidine intermediates are then coupled with a benzenesulfonamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-chloro-N-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under basic conditions to form new derivatives.

Common reagents and conditions used in these reactions include:

- Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

- Reducing agents: Palladium on carbon (Pd/C), hydrogen gas

- Bases: Triethylamine, sodium hydroxide

Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives.

Scientific Research Applications

3-chloro-N-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with the thiazole and azetidine rings.

Biological Research: The compound can be used as a tool to study enzyme inhibition and receptor binding due to its structural features.

Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The azetidine ring may enhance binding affinity and specificity to certain receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Sulfonamide-Based Derivatives

Compound 22/23 (4-Iodo-N-prop-2-ynylbenzenesulfonamide derivatives)

- Structural Differences : Replace the azetidine-thiazole group with a propynyl chain and iodine substituent .

- Activity : Exhibited submicromolar ethionamide boosting activity in tuberculosis research but showed identical in vitro potency despite structural modifications, highlighting limitations in binding-affinity-driven optimization .

- Key Insight: Sulfonamide substituents (e.g., iodine vs.

N-(Benzo[d]thiazol-2-yl)-3-chloro-4-methylbenzenesulfonamide

- Structural Differences : Benzothiazole replaces the azetidine-thiazole unit, and a methyl group is added at the benzene para position .

- Synthesis : Direct sulfonamide coupling to benzothiazole via condensation reactions.

- Implications : Benzothiazole’s extended aromatic system may enhance π-π stacking but reduce metabolic stability compared to azetidine’s smaller ring .

Thiazole-Containing Compounds

2-(3-(2-Chloro-3-oxo-4-phenylcyclobutyl)-1H-indol-1-yl)-N'-(thiazol-2-yl)acetohydrazide (4a-f)

- Structural Differences : Incorporates indole and cyclobutyl groups instead of azetidine, with a thiazole-acetohydrazide side chain .

- Activity : Demonstrated antimicrobial activity via agar disc diffusion, suggesting thiazole’s role in membrane disruption or enzyme inhibition .

- Comparison : The azetidine in the target compound may improve solubility and reduce steric hindrance compared to the bulkier cyclobutyl-indole system.

2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

- Structural Differences: Replaces azetidine with a thiazolidinone core and adds methoxy/propoxy phenyl groups .

- Pharmacophore: Thiazolidinone rings are common in antidiabetic and antimicrobial agents, but the absence of azetidine may limit conformational control .

Azetidine-Containing Compounds

5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile

- Structural Differences: Azetidine is linked to a pyrazolopyridine and morpholinylquinoline system, targeting TLR7-9 for lupus treatment .

- Relevance : Highlights azetidine’s versatility in stabilizing small-molecule interactions with protein targets, though the thiazole moiety in the target compound may offer distinct electronic properties .

Structure-Activity Relationships (SAR)

Biological Activity

3-chloro-N-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₁₄ClN₃O₃S

- Molecular Weight : 345.80 g/mol

Structural Features

The compound features a thiazole ring connected to an azetidine moiety, which is further linked to a benzenesulfonamide group. This unique structure may contribute to its biological activity by interacting with specific molecular targets.

Antimicrobial Activity

Research indicates that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 12.5 µg/mL |

| Staphylococcus aureus | 6.25 µg/mL |

This table illustrates the antimicrobial effectiveness of the compound, suggesting its potential use as an antibacterial agent.

Anticancer Activity

The anticancer properties of thiazole-containing compounds have been extensively studied. For example, compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (breast cancer) | 0.126 | |

| A549 (lung cancer) | 0.87 | |

| HepG2 (liver cancer) | 1.75 |

These findings indicate that the compound may inhibit cell proliferation in specific cancer types, making it a candidate for further investigation in cancer therapy.

The exact mechanism of action for this compound remains to be fully elucidated. However, similar compounds have been shown to interact with critical biological pathways involved in cell growth and survival:

- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication or repair.

- Receptor Modulation : It could modulate receptor activity related to cell signaling pathways.

- Induction of Apoptosis : Evidence suggests that thiazole derivatives can induce apoptosis in cancer cells through caspase activation.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of thiazole derivatives, researchers found that several compounds exhibited significant activity against E. coli and S. aureus, with MIC values comparable to established antibiotics. This highlights the potential for developing new antimicrobial agents based on this class of compounds.

Study 2: Anticancer Properties

A recent investigation into the anticancer effects of thiazole derivatives demonstrated that certain compounds led to a marked reduction in viability in MDA-MB-231 cells compared to controls. The study utilized flow cytometry to assess apoptosis rates, revealing that treated cells exhibited increased levels of apoptotic markers.

Q & A

Q. How can researchers ensure reproducibility of synthetic protocols across laboratories?

- Methodological Answer : Document critical parameters (e.g., reagent drying time, inert atmosphere conditions). Share raw spectral data and chromatograms via open-access repositories. Collaborative validation through round-robin testing identifies protocol vulnerabilities (e.g., hygroscopic intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.